molecular formula C25H24N4O4S2 B12159684 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12159684
M. Wt: 508.6 g/mol
InChI Key: PYKXWSVKSLKWMB-MOSHPQCFSA-N
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Description

This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:

    Name: 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

    Classification: It belongs to the class of and .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One efficient chemoenzymatic process has been reported . Here are the key steps:

    Para-Methoxybenzyl (PMB) Removal: Trichloroacetic acid is used to remove the PMB protecting group.

    E-Isomer Cleavage: Immobilized penicillin acylase enzyme cleaves the phenylacetyl E-isomer.

    Salt Formation: The E-isomer is converted to the Z-isomer by salt formation.

Chemical Reactions Analysis

Reactions::

    Oxidation: No specific oxidation reactions are reported for this compound.

    Reduction: Similarly, no notable reduction reactions are associated with it.

    Substitution: It does not readily undergo substitution reactions due to its stable structure.

Common Reagents and Conditions::

    Trichloroacetic Acid: Used for PMB removal.

    Immobilized Penicillin Acylase: Cleaves the phenylacetyl E-isomer.

Scientific Research Applications

This compound has diverse applications:

    Antibacterial Activity: It may exhibit antibacterial properties due to its thiazolidinone moiety.

    Medicinal Chemistry: Researchers explore its potential as a drug candidate.

    Biological Studies: Investigated for interactions with cellular targets.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes.

Properties

Molecular Formula

C25H24N4O4S2

Molecular Weight

508.6 g/mol

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O4S2/c1-16-3-8-21-26-22(27-9-11-33-12-10-27)19(23(30)28(21)14-16)13-20-24(31)29(25(34)35-20)15-17-4-6-18(32-2)7-5-17/h3-8,13-14H,9-12,15H2,1-2H3/b20-13-

InChI Key

PYKXWSVKSLKWMB-MOSHPQCFSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)N5CCOCC5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)N5CCOCC5)C=C1

Origin of Product

United States

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